molecular formula C14H15NO3 B8248408 Ethyl 4-(1H-indol-1-YL)-4-oxobutanoate

Ethyl 4-(1H-indol-1-YL)-4-oxobutanoate

Cat. No.: B8248408
M. Wt: 245.27 g/mol
InChI Key: MFAOHXRGXHCRNM-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-indol-1-yl)-4-oxobutanoate is an ester derivative featuring a 4-oxobutanoate backbone substituted at the γ-position with a 1H-indol-1-yl group. Indole derivatives are widely studied for their pharmacological and synthetic utility, particularly in antimicrobial and catalytic applications .

Properties

IUPAC Name

ethyl 4-indol-1-yl-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-18-14(17)8-7-13(16)15-10-9-11-5-3-4-6-12(11)15/h3-6,9-10H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAOHXRGXHCRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Differences

  • Indole Positional Isomerism: The 1H-indol-1-yl vs. 3-yl substitution (e.g., CAS 21859-98-3) alters electron distribution.

Preparation Methods

Condensation Reactions with Ethyl Acetoacetate

The most widely reported method involves a base-catalyzed condensation between indole derivatives and ethyl acetoacetate. For example, ethyl 4-(1H-indol-1-yl)-4-oxobutanoate is synthesized via refluxing indole with ethyl acetoacetate in ethanol using sodium ethoxide (NaOEt) as the catalyst . Key parameters include:

Parameter Condition Yield Reference
CatalystNaOEt (1.2 equiv)65–75%
SolventEthanol
TemperatureReflux (78°C)
Reaction Time6–8 hours

Mechanistically, the reaction proceeds via deprotonation of ethyl acetoacetate by NaOEt, forming an enolate that attacks the electrophilic carbon of indole. The intermediate undergoes keto-enol tautomerization to yield the final product . Industrial-scale adaptations employ continuous flow reactors to enhance efficiency and reduce solvent waste .

Friedel-Crafts Acylation with Ethyl Succinyl Chloride

Alternative routes utilize Friedel-Crafts acylation, where indole reacts with ethyl succinyl chloride in the presence of Lewis acids. A notable example employs zirconium tetrachloride (ZrCl₄) in dichloroethane (DCE) at 0°C :

Parameter Condition Yield Reference
CatalystZrCl₄ (1.1 equiv)24–55%
SolventDCE
Temperature0°C → room temperature
Reaction Time2 hours

This method is particularly effective for substituted indoles (e.g., 5-bromo- or 6-chloro-indole), though yields vary depending on steric and electronic effects . Post-reaction purification via silica gel chromatography (hexane/ethyl acetate) is critical for isolating the product .

Catalytic Methods Using Transition Metals

Palladium-catalyzed cross-coupling strategies have been explored for functionalized derivatives. For instance, ethyl 4-(5-bromo-1H-indol-3-yl)-4-oxobutanoate is synthesized via Suzuki-Miyaura coupling of 5-bromoindole with ethyl 4-boronoacetoacetate . Key conditions include:

Parameter Condition Yield Reference
CatalystPd(PPh₃)₂Cl₂ (5 mol%)70–85%
BaseK₂CO₃
SolventTHF/H₂O (3:1)
Temperature80°C

This method offers regioselectivity for substituted indoles but requires stringent anhydrous conditions .

Alternative Approaches: Multicomponent Reactions

Three-component reactions involving indole-3-carbaldehyde, malononitrile, and ethyl acetoacetate have been reported under mild conditions . Triethylamine (Et₃N) catalyzes the reaction in ethanol at 35°C, yielding this compound in 55–70% yield .

Parameter Condition Yield Reference
CatalystEt₃N (10 mol%)55–70%
SolventEthanol
Temperature35°C
Reaction Time4–6 hours

This method is advantageous for its simplicity and compatibility with diverse indole substrates .

Industrial-Scale Synthesis and Green Chemistry

Large-scale production often employs continuous flow reactors to optimize heat transfer and mixing. For example, a patent describes the use of automated systems with ethyl acetoacetate and indole in a toluene/water biphasic system, achieving 85% yield with minimal waste . Key metrics include:

Parameter Condition Yield Reference
Reactor TypeContinuous flow85%
SolventToluene/H₂O
Temperature100°C
Throughput1.2 kg/hour

Green chemistry principles are emphasized, such as solvent recycling and catalytic waste reduction .

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on indole (e.g., N-alkyl groups) reduce yields due to hindered enolate formation. Switching to stronger bases like LDA (lithium diisopropylamide) improves reactivity .

  • Moisture Sensitivity : Friedel-Crafts methods require rigorously anhydrous conditions. Molecular sieves (4Å) are often added to scavenge trace water .

  • Purification : Silica gel chromatography remains standard, though recrystallization (ethanol/water) is preferred industrially for cost efficiency .

Q & A

Q. How do storage conditions impact the stability of this compound?

  • Methodological Answer :
  • Accelerated Degradation Studies : Expose samples to heat (40°C) and humidity (75% RH) for 4 weeks; monitor degradation via HPLC .
  • Stabilizers : Test antioxidants (e.g., BHT) in stock solutions to inhibit ketone oxidation .

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